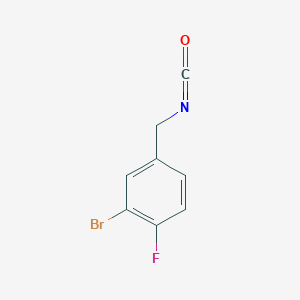

3-Bromo-4-fluoro-isocyanatomethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFNO |

|---|---|

Molecular Weight |

230.03 g/mol |

IUPAC Name |

2-bromo-1-fluoro-4-(isocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5BrFNO/c9-7-3-6(4-11-5-12)1-2-8(7)10/h1-3H,4H2 |

InChI Key |

LJGQTQJCZBAWLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN=C=O)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro Isocyanatomethylbenzene

Precursor Synthesis Routes to Halogenated Benzyl (B1604629) Amine Derivatives

The principal precursor for the target isocyanate is 3-bromo-4-fluorobenzylamine. Its synthesis is non-trivial, demanding specific strategies to install the substituents in the correct positions on the aromatic ring and to subsequently introduce the aminomethyl group.

Achieving the 1-bromo-2-fluoro-4-methyl substitution pattern is a key challenge. The directing effects of the substituents on the benzene (B151609) ring govern the outcome of electrophilic aromatic substitution.

A common and effective starting material is 4-fluorotoluene (B1294773). The fluorine atom is an ortho-, para-directing group, while the methyl group is also ortho-, para-directing. Direct bromination of 4-fluorotoluene typically yields a mixture of isomers. However, specific catalytic systems have been developed to enhance the regioselectivity, favoring the desired 3-bromo-4-fluorotoluene (B1266451) isomer. Research has demonstrated that carrying out the bromination of 4-fluorotoluene with bromine in a glacial acetic acid solvent, in the presence of iodine and iron (or an iron salt) as catalysts, markedly increases the yield of 3-bromo-4-fluorotoluene relative to its 2-bromo-4-fluorotoluene (B74383) isomer. google.comgoogle.com This process can achieve a significant improvement in the isomer ratio, making it a viable route for industrial-scale synthesis. google.com Without this specific catalyst system, the ratio of 3-bromo to 2-bromo isomers is often unfavorable. google.com

An alternative approach begins with fluorobenzene. A Friedel-Crafts acylation with acetyl chloride introduces an acetyl group, yielding 4-fluoroacetophenone. google.com In this intermediate, the fluorine atom directs electrophiles to the ortho position (position 3), and the acetyl group, a meta-director, also directs to position 3. This convergence of directing effects allows for highly regioselective bromination at the desired position to form 3-bromo-4-fluoroacetophenone. This intermediate can then be further manipulated to introduce the methylamine (B109427) group.

Another strategy involves starting with p-acetotoluide, which is prepared from p-toluidine. orgsyn.org The powerful ortho-directing nature of the acetamido group guides the bromination to the position ortho to it, yielding 3-bromo-4-acetaminotoluene. orgsyn.org The amino group can then be converted to fluorine via a Sandmeyer or Schiemann reaction, and the methyl group can be functionalized. For instance, 3-bromo-4-aminotoluene can be converted to 3-bromo-4-fluorotoluene through diazotization with tetrafluoboric acid, followed by pyrolysis. google.com

| Catalyst System | Solvent | Typical Conditions | Observed Outcome | Reference |

|---|---|---|---|---|

| Iron (Fe) and Iodine (I₂) | Glacial Acetic Acid | Stirring at 20-35°C for 3-18 hours | Markedly increased proportion of 3-bromo-4-fluorotoluene isomer (up to 70%) versus the 2-bromo isomer. | google.comgoogle.com |

| Aluminum Tribromide (AlBr₃) | None (neat) | Cooling to -15°C, then warming to +10°C | Low yield of desired 3-bromo isomer (~8%) with the 2-bromo isomer being the major product (~88%). | google.com |

| Shape Selective Zeolite | None or inert solvent | 30-70°C | Generally promotes para-bromination on various benzene derivatives; can enhance selectivity. | google.com |

Once 3-bromo-4-fluorotoluene is synthesized, the methyl group must be converted into an aminomethyl (-CH₂NH₂) group. The most common pathway involves a benzylic halogenation followed by amination.

First, the methyl group of 3-bromo-4-fluorotoluene is selectively brominated using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV light. This free-radical substitution occurs on the benzylic carbon, yielding 3-bromo-4-fluorobenzyl bromide.

The resulting benzyl bromide is a reactive electrophile that can be converted to the primary amine, 3-bromo-4-fluorobenzylamine, through several established methods:

Azide (B81097) Pathway : Reaction with sodium azide (NaN₃) produces 3-bromo-4-fluorobenzyl azide. This azide is then reduced to the primary amine. This reduction can be accomplished catalytically with hydrogen gas and a palladium catalyst (H₂/Pd) or via the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis.

Gabriel Synthesis : This classic method involves reacting the benzyl bromide with potassium phthalimide. The resulting N-benzylphthalimide is then cleaved, typically by reacting it with hydrazine (B178648) (Ing-Manske procedure) or acid hydrolysis, to release the free primary amine.

Direct Amination : While direct reaction with ammonia (B1221849) can lead to the formation of secondary and tertiary amines, using a large excess of ammonia favors the formation of the primary amine via nucleophilic substitution. wordpress.com

An alternative route starts from 3-bromo-4-fluorobenzaldehyde (B1265969). google.com This aldehyde can undergo reductive amination. In this one-pot reaction, the aldehyde is treated with ammonia to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to yield the target benzylamine.

Formation of the Isocyanate Functionality

The final key transformation is the conversion of the 3-bromo-4-fluorobenzylamine into the corresponding isocyanate. This can be achieved through both traditional phosgene-based methods and more modern, safer alternatives.

The reaction of primary amines with phosgene (B1210022) (COCl₂) has been the conventional industrial method for producing isocyanates for decades. nih.gov The process is typically carried out by treating the amine, or its hydrochloride salt, with phosgene in an inert solvent like ortho-dichlorobenzene or toluene. google.com

The reaction generally proceeds in two stages. First, at low temperatures (0–5°C), the amine reacts with phosgene to form an N-benzylcarbamoyl chloride and an amine hydrochloride salt. google.com In the second stage, this mixture is heated to higher temperatures, which causes the carbamoyl (B1232498) chloride to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate product. google.com Continuous processes have also been developed to improve yield and efficiency.

Due to the high toxicity of phosgene gas, significant research has focused on developing safer alternatives. digitellinc.com The most widely used phosgene substitute is bis(trichloromethyl)carbonate, commonly known as triphosgene (B27547). acs.org Triphosgene is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene. acs.orgresearchgate.net In the presence of a base or upon heating, it decomposes in situ to generate three equivalents of phosgene. researchgate.net

The synthesis of isocyanates using triphosgene is highly efficient and can often be performed under milder conditions than the traditional phosgene process. orgsyn.org A typical procedure involves adding a solution of triphosgene to a mixture of the primary amine (e.g., 3-bromo-4-fluorobenzylamine) and a base, such as triethylamine (B128534) or aqueous sodium bicarbonate, in an inert solvent like dichloromethane (B109758) or toluene. orgsyn.orgchemicalbook.com The reaction is often rapid and high-yielding, providing a convenient route to isocyanates in a laboratory setting. researchgate.netorgsyn.org

The Curtius rearrangement offers a completely phosgene-free pathway to isocyanates starting from carboxylic acids. nih.govwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgtestbook.com The rearrangement is known to proceed with complete retention of the migrating group's stereochemistry. nih.gov

To synthesize 3-bromo-4-fluoro-isocyanatomethylbenzene via this route, the required starting material is (3-bromo-4-fluorophenyl)acetic acid. The synthetic sequence would be:

Conversion of (3-bromo-4-fluorophenyl)acetic acid to an activated form, typically the acyl chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents.

Reaction of the activated acid with an azide source, such as sodium azide (NaN₃), to form the critical (3-bromo-4-fluorophenyl)acetyl azide intermediate.

The acyl azide is then gently heated in an inert solvent (e.g., toluene, benzene). It undergoes rearrangement, extruding dinitrogen gas (N₂) and forming the desired this compound.

Modern variations of the Curtius reaction allow for a one-pot conversion of a carboxylic acid directly to the isocyanate or its derivatives by using reagents like diphenylphosphoryl azide (DPPA). nih.gov This method avoids the isolation of the potentially explosive acyl azide intermediate.

| Methodology | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Phosgenation | Primary Amine | Phosgene (COCl₂) | Traditional industrial method; highly toxic and corrosive reagents; often requires elevated temperatures. | nih.govgoogle.com |

| Triphosgene Method | Primary Amine | Bis(trichloromethyl)carbonate, Base (e.g., Et₃N) | Safer solid phosgene equivalent; generates phosgene in situ; often milder conditions and high yields. | researchgate.netresearchgate.netorgsyn.org |

| Curtius Rearrangement | Carboxylic Acid | Acyl Azide (formed from NaN₃ or DPPA) | Completely phosgene-free; starts from a different functional group; proceeds via an acyl azide intermediate. | nih.govwikipedia.orgtestbook.com |

Multi-step Synthetic Sequences Incorporating this compound

General principles of multi-step synthesis suggest that a molecule like this compound would be a valuable intermediate. libretexts.org The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, allowing for the construction of more complex molecules like carbamates, ureas, and thiocarbamates. The bromo and fluoro substituents on the benzene ring provide additional sites for modification, for example, through cross-coupling reactions. ossila.com A hypothetical multi-step sequence could involve the reaction of the isocyanate group followed by a subsequent reaction at the bromine atom.

Optimization of Reaction Conditions and Process Efficiency for Target Compound Synthesis

Specific studies on the optimization of reaction conditions and process efficiency for target compounds synthesized from this compound are not extensively described in the available literature. However, general strategies for the optimization of reactions involving complex organic molecules are well-established and would be applicable. rsc.org

For any given multi-step synthesis starting from this compound, key parameters for optimization would include:

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields.

Temperature Control: Precise temperature management is crucial for controlling reaction kinetics and minimizing side product formation.

Catalyst Screening: For reactions such as cross-coupling at the bromine position, a variety of catalysts and ligands would need to be screened to identify the most efficient system.

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants is a fundamental step in optimizing any chemical transformation.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to maximize product yield and purity.

A theoretical example of optimizing a reaction could involve the formation of a urea (B33335) derivative. The reaction between this compound and a primary amine would be studied under various conditions to maximize the yield of the desired urea product.

Below is an interactive data table illustrating a hypothetical optimization of a generic reaction involving an aryl bromide, which could be analogous to a reaction with this compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 75 |

| 2 | Pd2(dba)3 (1) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 82 |

| 3 | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 | THF | 80 | 65 |

| 4 | Pd2(dba)3 (1) | SPhos (3) | K3PO4 | Toluene | 110 | 91 |

This table is a hypothetical representation of an optimization study and does not represent actual experimental data for this compound.

Mechanistic Investigations and Reactivity Profiles of 3 Bromo 4 Fluoro Isocyanatomethylbenzene

Nucleophilic Addition Chemistry of the Isocyanate Group

The isocyanate group (-N=C=O) is a potent electrophile, characterized by a central carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of a vast array of chemical transformations, leading to the formation of stable, covalently bonded adducts. The reactions are typically rapid and high-yielding, proceeding under mild conditions.

Reactions with Alcohols to Form Carbamates

The reaction between an isocyanate and an alcohol is a classic and highly efficient method for the synthesis of carbamates (also known as urethanes). In this reaction, the lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. This is followed by proton transfer, typically to the nitrogen atom, to yield the stable carbamate (B1207046) product.

The general mechanism involves the nucleophilic addition of the alcohol to the carbonyl carbon of the isocyanate. The presence of the electron-withdrawing bromo and fluoro substituents on the benzene (B151609) ring is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing the reaction rate compared to non-halogenated analogues.

Table 1: Illustrative Conditions for Carbamate Formation

| Nucleophile (Alcohol) | Catalyst | Solvent | Product Type |

|---|---|---|---|

| Methanol | Dibutyltin dilaurate (DBTDL) | Toluene | Methyl carbamate |

| Ethanol | Triethylamine (B128534) | Dichloromethane (B109758) | Ethyl carbamate |

| Isopropanol | None (thermal) | Tetrahydrofuran (THF) | Isopropyl carbamate |

Reactions with Amines to Form Ureas and Polyureas

Amines, being more nucleophilic than alcohols, react even more readily with isocyanates to form substituted ureas. The reaction mechanism is analogous to that with alcohols, involving the attack of the amine's nitrogen on the isocyanate carbon. The reaction is typically exothermic and proceeds quickly without the need for a catalyst.

When a di- or poly-functional amine is reacted with a di- or poly-functional isocyanate, polymerization occurs, leading to the formation of polyureas. Given that 3-Bromo-4-fluoro-isocyanatomethylbenzene is a monoisocyanate, its reaction with a diamine would result in a bis-urea, or it could be used as a chain-terminating or end-capping agent in polyurea synthesis.

Reactions with Thiols to Form Thiocarbamates and Polythiourethanes

Thiols react with isocyanates in a manner similar to alcohols and amines, yielding thiocarbamates. researchgate.net While the reaction is generally slower than with amines, it is often catalyzed by bases like triethylamine or organometallic compounds. researchgate.net The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. researchgate.net

The resulting thiocarbamate linkage is of interest in materials science. The reaction of diisocyanates with dithiols is a key step in the synthesis of polythiourethanes, which are known for their high refractive index and excellent mechanical properties. researchgate.netresearchgate.net

Hydrolysis and Related Transformations

In the presence of water, isocyanates undergo hydrolysis. The initial reaction with water forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates (loses CO2) to yield a primary amine.

This newly formed primary amine is highly reactive and can immediately react with another molecule of the starting isocyanate. This subsequent reaction produces a disubstituted urea (B33335). Therefore, the controlled hydrolysis of an isocyanate is often a practical route to symmetrically disubstituted ureas. In the case of this compound, this process would lead to the formation of 1,3-bis(3-bromo-4-fluorobenzyl)urea.

Reactions Involving the Halogen Substituents

The bromo and fluoro substituents on the aromatic ring offer opportunities for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. A key aspect of the reactivity of this compound is the differential reactivity of the C-Br and C-F bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition than the C-F bond. ossila.com This chemoselectivity allows for reactions to be targeted specifically at the bromine-substituted position while leaving the fluorine atom intact.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgyoutube.com

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzene ring. The general scheme involves the oxidative addition of the Pd(0) catalyst to the C-Br bond. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org This transformation would attach a vinyl group to the 3-position of the starting material. The mechanism involves oxidative addition of the palladium to the C-Br bond, followed by insertion of the alkene and subsequent β-hydride elimination. youtube.com

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method provides a direct route to arylalkynes, installing an alkynyl group at the 3-position. The catalytic cycle is thought to involve both the palladium catalyst for the oxidative addition step and the copper co-catalyst to form a copper acetylide intermediate. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product |

|---|---|---|---|

| Suzuki wikipedia.org | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-4-fluoro-isocyanatomethylbenzene |

| Heck wikipedia.org | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Styryl-4-fluoro-isocyanatomethylbenzene |

| Sonogashira wikipedia.org | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-4-fluoro-isocyanatomethylbenzene |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comcore.ac.uk In the case of this compound, the fluorine atom is situated para to the electron-withdrawing isocyanatomethyl group (-CH₂NCO), which activates it toward nucleophilic attack.

The accepted mechanism for SNAr is a two-step addition-elimination process. core.ac.uknih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the electron-withdrawing isocyanatomethyl group, which provides significant stabilization.

Elimination Step: The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the substituted product.

Table 1: General Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution (SNAr)

| Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack. |

| Cl | High | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack compared to fluoroarenes. |

| Br | Moderate | Lower electronegativity results in a less electrophilic carbon center and a slower reaction rate compared to chloro- and fluoroarenes. |

| I | Lowest | The C-I bond is the least polarized, leading to the slowest rate of initial nucleophilic attack in the SNAr mechanism. |

Radical Reactions and Halogen-Metal Exchange

Beyond nucleophilic substitution, the halogen substituents on this compound enable other important transformations, most notably halogen-metal exchange. This reaction is a fundamental method for converting an organic halide into a highly reactive organometallic species. nih.gov

The most common reagents for this transformation are alkyllithiums (e.g., n-butyllithium) or magnesium metal (to form Grignard reagents). nih.govias.ac.in The reaction proceeds via a nucleophilic attack of the organometallic reagent on the halogen atom. The rate of halogen-metal exchange is dictated by the polarizability of the halogen and the stability of the resulting aryl anion, following the general trend: I > Br > Cl >> F. nih.gov

For this compound, this reactivity trend is highly significant. The bromine atom at the C3 position will undergo exchange far more readily than the fluorine atom at C4. This regioselectivity allows for the specific formation of a lithiated or magnesiated intermediate at the bromine-bearing position. This newly formed organometallic compound is a potent nucleophile and can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups. This selective exchange provides a powerful tool for further derivatization of the molecule at a specific position, leaving the C-F bond intact for potential subsequent SNAr reactions. researchgate.netyoutube.com An interesting application of this chemistry is the Parham cyclization, where an intramolecular reaction can occur if the generated aryl anion attacks an electrophilic moiety on a side chain, such as the isocyanate group in this molecule. nih.gov

Table 2: Relative Reactivity of Halogens in Halogen-Metal Exchange

| Halogen | Likelihood of Exchange | Rationale |

|---|---|---|

| I | Very High | The C-I bond is the most polarizable and weakest, facilitating rapid exchange. |

| Br | High | The C-Br bond is sufficiently polarizable for efficient exchange with common organometallic reagents. This is the expected site of reaction for the title compound. |

| Cl | Low | Exchange is slower and often requires more forcing conditions compared to bromides and iodides. |

| F | Very Low / Unreactive | The C-F bond is strong and not very polarizable, making it generally unreactive toward standard halogen-metal exchange conditions. nih.gov |

Cycloaddition Reactions (e.g., [2+2], [4+2]) with the Isocyanate Moiety

The isocyanate group (-N=C=O) is a versatile functional group that can participate in various pericyclic reactions, particularly cycloadditions. youtube.comresearchtrends.net The cumulative double bonds of the isocyanate make it an excellent partner for reactions with alkenes, dienes, and other unsaturated systems.

[2+2] Cycloaddition: Isocyanates can react with alkenes in a [2+2] cycloaddition to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). nih.gov The mechanism of this reaction can be either concerted or stepwise. For example, the reaction of highly reactive chlorosulfonyl isocyanate (CSI) with electron-rich alkenes often proceeds through a stepwise single electron transfer (SET) pathway to form a 1,4-diradical intermediate, while reactions with electron-deficient alkenes may follow a concerted path. nih.gov Isocyanates can also undergo [2+2] dimerization to form uretdiones.

[4+2] Cycloaddition (Diels-Alder type): The C=N bond of the isocyanate can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. According to the Woodward-Hoffmann rules, these thermal reactions are symmetry-allowed and provide a direct route to six-membered nitrogen-containing heterocycles. researchtrends.net More complex catalytic variants also exist, such as the rhodium-catalyzed enantioselective [4+2] cycloaddition of isocyanates with α,β-unsaturated imines to produce pyrimidinones. rsc.org Furthermore, isocyanates can participate as the 4π component in reactions with isocyanides, which act as a 1π component in formal [4+1] cycloadditions to synthesize various five-membered heterocycles.

Table 3: Common Cycloaddition Reactions of Isocyanates

| Reaction Type | Reactant Partner | Product | Description |

|---|---|---|---|

| [2+2] | Alkene | β-Lactam | Forms a four-membered ring. The mechanism (concerted vs. stepwise) depends on the electronic nature of the reactants. nih.gov |

| [2+2] | Isocyanate (dimerization) | Uretdione | A four-membered ring containing two nitrogen and two carbonyl groups, formed from two isocyanate molecules. |

| [4+2] | Conjugated Diene | Dihydropyridinone derivative | The isocyanate acts as a dienophile in a Diels-Alder type reaction to form a six-membered heterocycle. |

| [4+1] | Isocyanide | Five-membered heterocycle | Isocyanates can act as a 4π component in formal [4+1] cycloadditions with isocyanides. |

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic factors.

Reaction Kinetics:

Halogen-Metal Exchange: This reaction is typically very fast, often occurring at low temperatures (e.g., -78 °C) to prevent side reactions. The rate is kinetically controlled, with the preference for bromine over fluorine exchange being a result of the much lower activation energy for the reaction at the C-Br bond. nih.gov

Cycloaddition Reactions: The kinetics of cycloaddition reactions are highly dependent on the specific partners and conditions. [2+2] cycloadditions of isocyanates can be slow and may require thermal or catalytic activation. Kinetic studies of the reaction between chlorosulfonyl isocyanate and alkenes have revealed the formation of a pre-equilibrium charge transfer complex, indicating a complex reaction pathway. nih.gov Diels-Alder ([4+2]) reactions are often more kinetically facile, driven by the favorable orbital symmetry interactions as described by Frontier Molecular Orbital (FMO) theory. youtube.com

Thermodynamic Analysis: Most of the key transformations are thermodynamically favorable.

Cycloaddition Reactions: These reactions are generally driven by a favorable enthalpy change (ΔH), as two relatively weak π-bonds are converted into two stronger σ-bonds in the cyclic product. researchtrends.net While the reaction leads to a decrease in entropy (ΔS) due to the joining of two molecules, the enthalpic contribution typically dominates, making the free energy change (ΔG) negative.

Halogen-Metal Exchange: The position of the equilibrium in a halogen-metal exchange reaction is determined by the relative stability of the organometallic species involved. The reaction favors the formation of the more stable organolithium reagent, which is generally the one where the lithium is attached to the more electronegative carbon center.

Table 4: Illustrative Kinetic Data for a Model SNAr Reaction (Note: This data is for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aniline (B41778) at 99.5 °C and serves as a representative example of SNAr kinetics, as specific data for the title compound is not available.)

| Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|

| Benzene | 7.9 x 10⁻⁵ |

| Dioxan | 3.4 x 10⁻⁴ |

| Methanol | 4.3 x 10⁻⁴ |

| Pyridine | 1.1 x 10⁻² |

Data sourced from studies on SNAr mechanisms, illustrating the significant effect of solvent on reaction rate.

Compound Index

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Fluoro Isocyanatomethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 3-Bromo-4-fluoro-isocyanatomethylbenzene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic protons of the isocyanatomethyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the isocyanatomethyl group.

Based on data from related compounds like 3-isopropenyl-α,α'-dimethylbenzyl isocyanate, which shows aromatic proton signals between δ 7.36 and 7.52 ppm, and considering the substitution pattern, the aromatic protons of this compound would likely appear in a similar downfield region. researchgate.net The protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. The benzylic protons (–CH₂–NCO) are expected to appear as a singlet, slightly downfield from typical benzylic protons due to the electronegativity of the isocyanate group. For comparison, the benzylic protons in benzyl (B1604629) isocyanate appear around δ 4.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.2 - 7.6 | Multiplet |

| Benzylic CH₂ | ~ 4.5 | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The isocyanate carbon (–N=C=O) is highly deshielded and typically appears in the range of δ 120-130 ppm. The benzylic carbon (–CH₂–NCO) signal is expected around δ 45-55 ppm.

The aromatic carbons will resonate in the δ 110-140 ppm region. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two- and three-bond couplings (²JCF and ³JCF). The carbon bearing the bromine atom will be influenced by the heavy atom effect, which can sometimes lead to a more upfield shift than expected based solely on electronegativity. chemicalbook.com Data for unsubstituted benzyl isocyanate shows aromatic carbons in the range of δ 128-131 ppm and the isocyanate carbon at δ 124.5 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Expected Coupling |

| C=O (Isocyanate) | 120 - 130 | |

| C-F | 155 - 165 | Large ¹JCF |

| C-Br | 110 - 120 | |

| Aromatic CH | 115 - 135 | JCF couplings |

| Benzylic CH₂ | 45 - 55 |

Note: Predicted values are based on the analysis of structurally similar compounds.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For 1-bromo-4-fluorobenzene, the ¹⁹F chemical shift is reported to be around -110 ppm relative to CCl₃F. spectrabase.com Given the similar substitution pattern, the ¹⁹F signal for this compound is anticipated to be in a comparable region, with coupling to the adjacent aromatic protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm vs. CCl₃F) | Multiplicity |

| Ar-F | -105 to -115 | Multiplet (due to coupling with ¹H) |

Note: Predicted values are based on the analysis of structurally similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate group (–N=C=O). This asymmetric stretching vibration typically occurs in the region of 2250–2275 cm⁻¹. nist.gov The presence of this intense band is a clear indicator of the isocyanate functionality.

Other important vibrations include the C–H stretching of the aromatic ring (around 3030-3100 cm⁻¹) and the benzylic CH₂ group (2850–2960 cm⁻¹). The C=C stretching vibrations of the aromatic ring are expected to appear in the 1450–1600 cm⁻¹ region. The C–F and C–Br stretching vibrations will be found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹. The IR spectrum of the related 3-bromophenyl isocyanate shows a strong isocyanate peak at approximately 2260 cm⁻¹. nist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| –N=C=O | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Aromatic C–H | Stretch | 3030 - 3100 | Medium to Weak |

| Benzylic C–H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C–F | Stretch | 1100 - 1300 | Strong |

| C–Br | Stretch | 500 - 650 | Medium to Strong |

Note: Expected frequencies are based on general spectroscopic data and analysis of related compounds.

While less critical for a relatively rigid molecule like this compound, vibrational spectroscopy can sometimes provide information about different conformers if significant rotational freedom exists. For this molecule, the primary conformational flexibility lies in the rotation around the Ar–CH₂ bond. In principle, different rotational isomers could lead to slight shifts in the vibrational frequencies of the CH₂ and isocyanate groups. However, at room temperature, it is likely that these conformers would be rapidly interconverting, leading to averaged spectral features. Low-temperature IR or Raman studies could potentially resolve the vibrational signatures of individual conformers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the determination of the elemental composition.

For this compound, the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). This accurate mass is a critical first step in its characterization. In an HRMS experiment, the measured mass of the molecular ion [M]⁺˙ or a quasi-molecular ion (e.g., [M+H]⁺) would be compared against the theoretical value to confirm the elemental formula.

Table 1: Theoretical Isotopic Masses for this compound (C₈H₅BrFNO)

| Ion Formula | Theoretical Monoisotopic Mass (Da) |

| [C₈H₅⁷⁹BrFNO]⁺ | 228.9589 |

| [C₈H₅⁸¹BrFNO]⁺ | 230.9569 |

This table presents the calculated theoretical exact masses for the two major isotopic variants of the molecular ion of this compound.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orgyoutube.comulethbridge.ca

Key fragmentation pathways for this compound would likely include:

Loss of the isocyanate group: A primary fragmentation would be the cleavage of the CH₂-NCO bond, leading to the formation of a stable 3-bromo-4-fluorobenzyl cation.

Formation of a tropylium (B1234903) ion: The initial benzyl cation could rearrange to a more stable tropylium ion. This is a common fragmentation pattern for benzyl compounds. researchgate.netcore.ac.uk

Loss of halogens: Subsequent fragmentation could involve the loss of the bromine or fluorine atoms from the aromatic ring.

Cleavage of the aromatic ring: At higher energies, fragmentation of the benzene ring itself can occur.

Table 2: Plausible HRMS Fragmentation Ions for this compound

| Proposed Fragment | Chemical Formula | Theoretical m/z | Notes |

| [M-NCO]⁺ | [C₇H₅BrF]⁺ | 186.9556 | Loss of the isocyanate group, forming the 3-bromo-4-fluorobenzyl cation. |

| [M-Br]⁺ | [C₈H₅FNO]⁺ | 150.0355 | Loss of the bromine atom. |

| [M-NCO-Br]⁺ | [C₇H₅F]⁺ | 108.0399 | Subsequent loss of bromine from the benzyl fragment. |

| [C₆H₄]⁺ | [C₆H₄]⁺ | 76.0313 | A common fragment from the breakdown of the benzene ring. |

This table outlines predicted major fragments based on the fragmentation patterns of similar chemical structures. The m/z values are calculated for the most abundant isotopes.

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and In-Situ Analysis

The synthesis of this compound, likely from the corresponding benzyl halide or another precursor, can be effectively monitored in real-time using advanced in-situ spectroscopic techniques. This approach, often part of Process Analytical Technology (PAT), allows for precise control over reaction conditions and endpoints, enhancing safety and product quality. mt.commt.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is exceptionally well-suited for monitoring reactions involving isocyanates. researchgate.netazom.com The isocyanate functional group (-NCO) has a strong, sharp, and distinct absorption band in the infrared spectrum, typically appearing in the range of 2250-2285 cm⁻¹. researchgate.net This peak is usually well-separated from other vibrational modes in the molecule, making it an excellent diagnostic tool.

During the synthesis of an isocyanate, the appearance and increase in the intensity of this -NCO peak would signify the formation of the product. Conversely, in a reaction where the isocyanate is a reactant (e.g., in the formation of a urethane), the disappearance of this peak indicates the consumption of the starting material. mt.com

Table 3: Key Infrared Frequencies for In-Situ Reaction Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Monitoring |

| Isocyanate (-NCO) | Asymmetric stretch | 2250 - 2285 | Monitoring the formation of this compound or its subsequent reactions. researchgate.net |

| C-Br Stretch | Stretch | 600 - 500 | Confirmation of the bromine substituent on the aromatic ring. |

| C-F Stretch | Stretch | 1250 - 1000 | Confirmation of the fluorine substituent on the aromatic ring. |

| Aromatic C=C | Stretch | 1600 - 1450 | Monitoring changes to the aromatic ring during the reaction. |

This table highlights the key IR absorption bands that would be monitored to track the progress of a reaction involving this compound.

For instance, in a hypothetical synthesis from 3-bromo-4-fluorobenzyl bromide, the reaction progress could be tracked by monitoring the disappearance of the C-Br stretching vibration and the simultaneous appearance and growth of the intense -NCO band. mt.com This real-time data allows chemists to determine the reaction kinetics, identify the optimal reaction time, and ensure the complete conversion of the starting material, thereby minimizing impurities in the final product. Other techniques like in-situ Raman and NMR spectroscopy could also be employed, offering complementary information for a comprehensive understanding of the reaction dynamics. acs.orgrsc.org

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Fluoro Isocyanatomethylbenzene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for analyzing complex organic molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. By using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high precision. For a molecule like 3-bromo-4-fluoro-isocyanatomethylbenzene, these calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the isocyanatomethyl, bromo, and fluoro substituents.

Orbital analysis, derived from these calculations, provides information about the distribution of electrons within the molecule. This includes the visualization of molecular orbitals and the determination of their energy levels, which are crucial for understanding the molecule's electronic transitions and reactivity.

Table 1: Predicted Molecular Geometry Parameters for a Halogenated Isocyanatobenzene Derivative

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (isocyanate) Bond Length | ~1.40 Å |

| N=C (isocyanate) Bond Length | ~1.20 Å |

| C=O (isocyanate) Bond Length | ~1.18 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-F Bond Angle | ~120° |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential). For a substituted benzene ring, the electronegative halogen atoms and the isocyanate group would significantly influence the MEP, highlighting potential sites for electrophilic and nucleophilic attack.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the bromine atom, while the LUMO would be centered on the electron-withdrawing isocyanate group.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

By calculating the potential energy surface for a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. The step with the highest activation energy is the rate-determining step. For reactions involving the isocyanate group, such as nucleophilic addition, computational models can predict whether the reaction will proceed and at what rate. These models can also explain the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible reaction pathways.

The presence of halogen substituents, such as bromine and fluorine, on the benzene ring has a profound effect on the molecule's reactivity. Their electron-withdrawing inductive effects and electron-donating resonance effects can alter the electron density distribution on the ring and influence the stability of reaction intermediates and transition states. Computational studies can quantify these effects by comparing the reaction energetics of the halogenated compound with its non-halogenated counterpart. For instance, the electron-withdrawing nature of the halogens would likely make the benzene ring less susceptible to electrophilic aromatic substitution and could influence the reactivity of the isocyanate group.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms over time, providing insights into the conformational flexibility of the molecule. For a molecule with a flexible side chain like the isocyanatomethyl group, MD simulations can explore the different possible conformations and their relative energies.

Furthermore, MD simulations can explicitly model the interactions between the solute molecule and the surrounding solvent molecules. This is crucial for understanding how the solvent influences the molecule's structure, dynamics, and reactivity. For example, polar solvents could stabilize charged intermediates in a reaction, thereby lowering the activation energy and increasing the reaction rate.

QSAR (Quantitative Structure-Activity Relationship) for Structure-Reactivity Correlations in Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of this compound and its derivatives, QSAR studies are instrumental in predicting their reactivity, which is largely governed by the electrophilic nature of the isocyanate (-NCO) group. The reactivity of this functional group is highly sensitive to the electronic and steric environment of the benzene ring.

The fundamental principle of QSAR is based on the Hammett equation, which provides a framework for understanding the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. oxfordreference.comwikipedia.orgslideshare.netdalalinstitute.com The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for a reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. oxfordreference.comwikipedia.org

For derivatives of this compound, the substituents on the aromatic ring can significantly alter the reactivity of the isocyanatomethyl group. Electron-withdrawing groups, such as nitro or cyano groups, generally increase the reactivity of the isocyanate group by enhancing its electrophilicity. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, tend to decrease its reactivity.

A hypothetical QSAR study on a series of derivatives of this compound could involve synthesizing various analogs with different substituents at the available positions on the benzene ring. The reactivity of these derivatives, for instance, in a reaction with a model nucleophile like an alcohol or an amine, would then be experimentally determined. mdpi.com

The next step would involve the calculation of various molecular descriptors for each derivative. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include Hammett constants (σ), dipole moment, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume. numberanalytics.com

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, such as the partition coefficient (logP).

Once the reactivity data and the molecular descriptors are obtained, statistical methods like multiple linear regression (MLR) are employed to develop a QSAR model. nih.govrsc.org The model would be an equation that relates the reactivity of the derivatives to a combination of the most relevant descriptors.

For instance, a plausible QSAR model for the reactivity of this compound derivatives might take the following form:

log(Reactivity) = c₀ + c₁σ + c₂Es + c₃logP

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The quality and predictive power of the developed QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not used in the model development. nih.govjapsonline.com

A hypothetical data table for a QSAR study on derivatives of this compound is presented below. This table illustrates the kind of data that would be generated and used in such a study.

| Compound | Substituent (R) | Experimental Reactivity (k, relative) | Hammett Constant (σ) | Steric Parameter (Es) | logP |

| 1 | H | 1.00 | 0.00 | 1.24 | 3.50 |

| 2 | 4-NO₂ | 5.20 | 0.78 | 1.24 | 3.45 |

| 3 | 4-OCH₃ | 0.45 | -0.27 | 1.24 | 3.65 |

| 4 | 2-CH₃ | 0.85 | -0.17 | 0.00 | 3.95 |

| 5 | 3-Cl | 2.50 | 0.37 | 0.27 | 4.05 |

This data could then be used to generate a QSAR equation, providing insights into the structure-reactivity relationship. For example, a positive coefficient for the Hammett constant (σ) would confirm that electron-withdrawing substituents increase reactivity. libretexts.org Similarly, the sign and magnitude of the coefficients for the steric and hydrophobic parameters would quantify their respective impacts on the reaction. numberanalytics.com Such models are invaluable for the rational design of new derivatives with tailored reactivity for specific applications.

Applications As a Versatile Building Block in Advanced Organic Synthesis and Polymer Science

Design and Synthesis of Novel Polymeric Materials

The isocyanate group is a cornerstone of polyurethane and polyurea chemistry, while the halogen substituents offer opportunities for further functionalization and property modulation. This combination makes 3-Bromo-4-fluoro-isocyanatomethylbenzene a valuable monomer for creating sophisticated polymer architectures.

The primary application of isocyanates in polymer chemistry is in the synthesis of polyurethanes and polyureas through step-growth polymerization. wikipedia.org The isocyanate group (-N=C=O) readily reacts with nucleophiles such as alcohols (-OH) and amines (-NH2) to form urethane (B1682113) and urea (B33335) linkages, respectively. wikipedia.org

In this context, this compound can act as a monofunctional monomer. When reacted with diols or diamines, it can serve as an end-capping agent, controlling the molecular weight of the resulting polymer chains. Conversely, if it were a diisocyanate, it would participate in the formation of the main polymer backbone. The fundamental reactions are as follows:

Polyurethane Synthesis: The reaction of this compound with a diol (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) would proceed via the addition of the hydroxyl groups to the isocyanate, forming urethane linkages. wikipedia.org

Polyurea Synthesis: Similarly, reaction with a diamine (e.g., ethylenediamine, hexamethylenediamine) leads to the formation of polyureas. This reaction is generally faster than the reaction with alcohols. wikipedia.org

The incorporation of the bromo-fluoro-phenyl moiety into the polymer structure imparts specific properties, which will be discussed in the following section.

Table 1: Representative Co-monomers for Polymerization with this compound

| Co-monomer Type | Example Compound | Resulting Polymer Linkage |

| Diol | Ethylene Glycol | Urethane |

| Diol | 1,4-Butanediol | Urethane |

| Diamine | Ethylenediamine | Urea |

| Diamine | Hexamethylenediamine | Urea |

| Polyol | Polyethylene glycol (PEG) | Urethane |

This table presents potential co-monomers for polymerization reactions. The actual reactivity and resulting polymer properties would need to be determined experimentally.

The presence of bromine and fluorine atoms on the benzene (B151609) ring of the monomer unit is a key feature that allows for the tailoring of polymer properties. Halogenation can significantly influence the physical and chemical characteristics of the resulting polyurethanes or polyureas.

Key Effects of Halogenation:

Flame Retardancy: Halogenated compounds, particularly those containing bromine, are well-known for their flame-retardant properties. Incorporating this compound into a polymer can enhance its fire resistance.

Thermal Stability: The strong carbon-fluorine bond can increase the thermal and oxidative stability of the polymer.

Chemical Resistance: Halogenation can improve the resistance of the polymer to chemical attack and degradation.

Increased Density and Refractive Index: The presence of the heavy bromine atom will increase the density and refractive index of the polymer compared to its non-halogenated counterpart.

Modification of Solubility: The polarity changes introduced by the halogens can alter the solubility of the polymer in various organic solvents.

Sites for Post-Polymerization Modification: The bromine atom, in particular, can serve as a handle for further chemical reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), allowing for the grafting of other functional groups onto the polymer after its initial synthesis.

Table 2: Influence of Halogenation on Polymer Properties

| Property | Influence of Bromine | Influence of Fluorine |

| Flame Retardancy | High | Moderate |

| Thermal Stability | Moderate | High |

| Chemical Resistance | Good | Excellent |

| Density | Significant Increase | Moderate Increase |

| Reactivity for Post-Modification | High (e.g., cross-coupling) | Low |

This table summarizes the general effects of bromine and fluorine incorporation into polymer backbones.

To achieve more complex and precisely defined polymer architectures, this compound can be used in the synthesis of copolymers and block copolymers. harth-research-group.org

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of different monomers. harth-research-group.org While isocyanate polymerization can be challenging to control, techniques such as living anionic polymerization or controlled radical polymerization (e.g., ATRP, RAFT) of isocyanate-containing monomers can be employed. google.com For instance, a block of a different polymer could be synthesized first, and then this compound could be polymerized from the active chain ends to form a diblock copolymer. These block copolymers can self-assemble into well-defined nanostructures, which is of interest for applications in nanotechnology and materials science. harth-research-group.org

Scaffold for Complex Molecular Synthesis

Beyond polymer science, the dual reactivity of this compound makes it a valuable scaffold for the construction of complex organic molecules, including macrocycles and various heterocyclic systems.

The strategic placement of the isocyanate group and the reactive halogenated ring allows for intramolecular and intermolecular reactions to form cyclic structures.

Macrocyclization: A common strategy for synthesizing macrocycles involves the reaction of a long-chain molecule containing two reactive functional groups that can react with each other. For example, a long-chain diamine could be reacted with two equivalents of this compound. The resulting intermediate, now bearing two bromo-fluoro-phenyl groups, could potentially undergo an intramolecular double cross-coupling reaction to form a macrocyclic structure.

Heterocycle Synthesis: The isocyanate group itself is a precursor to a variety of heterocyclic systems. For example, reaction with a 1,2- or 1,3-difunctional compound (e.g., amino-alcohols, amino-thiols) can lead to the formation of five- or six-membered heterocyclic rings. Furthermore, the bromo-fluoro-aromatic part of the molecule can be used to build fused heterocyclic systems through reactions like the Buchwald-Hartwig amination or other palladium-catalyzed cyclization reactions.

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. wikipedia.org Isocyanides, which can be formed from isocyanates, are key reactants in some of the most well-known MCRs. While this compound is an isocyanate, its isocyanide analogue, 3-bromo-4-fluoro-benzylisocyanide, would be a direct participant in reactions like the Ugi and Passerini reactions. The isocyanate itself can participate in Ugi-type reactions where it replaces the carboxylic acid component.

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

Ugi Reaction: This is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide.

The this compound can be envisioned as a precursor to the corresponding isocyanide, which could then be used in these MCRs. The resulting products would be highly functionalized molecules containing the bromo-fluoro-phenyl moiety, making them attractive for medicinal chemistry and materials science due to the diverse functionalities that can be introduced in a single, efficient step. The bromine atom in the product would also allow for further diversification through cross-coupling chemistry.

Table 3: Hypothetical Ugi Reaction Components using a Derivative of this compound

| Component | Example Reactant |

| Isocyanide | 3-Bromo-4-fluoro-benzylisocyanide |

| Aldehyde | Benzaldehyde |

| Amine | Aniline (B41778) |

| Carboxylic Acid | Acetic Acid |

This table illustrates the potential components for a Ugi four-component reaction, assuming the conversion of the isocyanate to the corresponding isocyanide.

Synthesis of Functionalized Dendrimers and Star Polymers

A thorough search of scientific literature and chemical databases did not yield any specific studies or data on the application of This compound for the synthesis of functionalized dendrimers or star polymers. Consequently, detailed research findings, reaction methodologies, and characterization data for polymers derived from this specific compound are not available.

To provide a conceptual framework, the synthesis of such macromolecules would likely leverage the distinct reactivity of the isocyanate group. In a hypothetical scenario for dendrimer synthesis, the isocyanatomethyl group could react with a multifunctional core molecule bearing nucleophilic groups (e.g., amines or hydroxyls). Subsequent activation or modification of the bromo or fluoro groups on the periphery would allow for the attachment of further branching units, leading to generational growth.

For star polymers, this compound could potentially be used to functionalize a pre-formed polymer arm, which is then attached to a central core molecule. Alternatively, it could be part of a multifunctional initiator from which polymer arms are grown.

Without experimental data, any discussion on reaction efficiency, resulting polymer properties (such as molecular weight distribution, thermal stability, or solution behavior), or the specific advantages conferred by the bromo- and fluoro- substituents remains speculative.

Future Perspectives and Emerging Research Avenues

Sustainable and Catalyst-Free Synthetic Routes

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), which presents significant safety and environmental challenges. rsc.orgrsc.org Consequently, a major thrust in modern chemical research is the development of sustainable and phosgene-free synthetic pathways. rsc.orgrsc.orgbiorizon.eu One of the most promising non-phosgene routes is the thermal decomposition of N-substituted carbamates. researchgate.net Research is focused on optimizing this process, including the development of efficient catalysts and reaction conditions to improve yields and reduce the required temperatures. researchgate.net

Furthermore, there is a growing interest in catalyst-free methods, which simplify processes and eliminate potential product contamination with metal residues. rsc.orgrsc.org Recent studies have demonstrated catalyst-free cross-coupling reactions of isocyanates with organoboron reagents to form amides, a reaction that proceeds through aryl migration. rsc.orgrsc.org Another innovative approach involves the use of carbon dioxide (CO2), an abundant and non-toxic C1 source, as a starting material. scholaris.ca A mild, metal-free method has been developed for synthesizing ureas and carbamates from amines and atmospheric CO2, which can then be dehydrated to form isocyanates. scholaris.ca These sustainable strategies are crucial for the future production of specialty isocyanates, aiming to enhance atomic efficiency and align with the principles of green chemistry. rsc.orgnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is rapidly emerging as a superior alternative to traditional batch processing for the synthesis of hazardous compounds like isocyanates. acs.orggoogle.comthieme-connect.com This technology offers significant advantages in safety, as it handles small volumes of reactive intermediates at any given time, mitigating the risks associated with exothermic reactions or the handling of toxic substances. acs.orguniversityofcalifornia.edu For isocyanate synthesis, flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and cleaner reaction profiles. thieme-connect.com

A notable application of flow chemistry is in the Curtius rearrangement, where acyl azides are converted into isocyanates. acs.orgthieme-connect.com In a flow system, the high-energy acyl azide (B81097) intermediates can be generated and immediately converted to the isocyanate without isolation, greatly improving the safety and scalability of the process. thieme-connect.com This methodology has been successfully applied to produce both mono- and diisocyanates from carboxylic acids. acs.orgthieme-connect.com The integration of these flow systems with automated platforms allows for high-throughput screening of reaction conditions and the rapid, on-demand synthesis of isocyanate libraries for various applications, including the development of novel pharmaceuticals and agrochemicals. rsc.orgrsc.org This approach is not only more efficient and safer but also enables the use of renewable feedstocks, such as algae-biomass-derived fatty acids, for isocyanate production. acs.orguniversityofcalifornia.edu

Exploration of Non-Covalent Interactions, such as Halogen Bonding, in Derivatives

The bromine and fluorine atoms on the aromatic ring of 3-Bromo-4-fluoro-isocyanatomethylbenzene are not merely passive substituents; they are key players in directing the molecule's intermolecular interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center (a σ-hole), is an area of intense research. mdpi.comnih.govpreprints.org In derivatives of this compound, the bromine atom can form halogen bonds with nucleophilic partners. These interactions are highly directional and can be exploited in crystal engineering to create supramolecular architectures with specific properties. mdpi.comresearchgate.net

Theoretical and experimental studies on related systems, such as cocrystals of diisocyanobenzenes and triiodotrifluorobenzene, have provided a basis for understanding these interactions. mdpi.comnih.govpreprints.org These studies show that halogen bonds are primarily governed by electrostatic interactions, with significant contributions from dispersion and induction. nih.govpreprints.org By systematically modifying the structure of the isocyanate derivative, researchers can tune the strength and geometry of these non-covalent bonds. This control over the solid-state packing can influence material properties such as solubility, melting point, and morphology, which is critical for applications in pharmaceuticals and organic electronics. Computational methods play a crucial role in predicting and understanding the nature of these halogen bonding interactions. nih.gov

Development of Smart Materials and Responsive Systems from Isocyanate Derivatives

Isocyanates are fundamental building blocks for a vast range of polymers, most notably polyurethanes. osha.gov3m.com The unique structure of this compound makes its derivatives attractive candidates for the development of "smart" or "intelligent" materials. These materials can change their physical properties in response to external stimuli such as temperature, light, or pressure. olikrom.com

An emerging field is the creation of isocyanate-derived aerogels. mst.edu These highly porous, low-density materials exhibit remarkable properties and have potential applications in thermal and acoustic insulation, oil adsorption, and as catalyst supports. mst.edu By incorporating functional monomers derived from specific isocyanates, it is possible to create aerogels that are responsive to environmental changes. For example, the polymer backbone could be designed to undergo a conformational change at a specific temperature, altering the material's porosity or mechanical strength. Another avenue is the development of shape-memory polymers, where an isocyanate-derived polyurethane can be deformed and then recover its original shape upon heating. mst.edu The halogen atoms on the aromatic ring could also be leveraged to create materials that respond to specific chemical analytes through targeted binding events.

Synergistic Approaches Combining Synthetic, Computational, and Analytical Methodologies

The future of chemical research, particularly for functional molecules like this compound, lies in the tight integration of synthetic, computational, and analytical techniques. nih.govresearchgate.net This synergistic approach allows for a deeper understanding of reaction mechanisms, material properties, and biological interactions, accelerating the development of new technologies.

Computational studies , such as Density Functional Theory (DFT) calculations, are invaluable for predicting reaction pathways and understanding the catalytic cycles involved in isocyanate synthesis. rsc.orgmdpi.comacs.org They can elucidate the role of catalysts, predict the reactivity of different functional groups, and help in the rational design of more efficient synthetic routes. mdpi.com For instance, computational models have been used to study urethane (B1682113) formation, providing insights that can be applied to catalyst design. mdpi.com

Advanced analytical methodologies are essential for characterizing the complex products and intermediates in isocyanate chemistry. Techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are critical for the separation and identification of isocyanate monomers and oligomers. iom-world.orgresearchgate.netastm.org Given the reactive nature of isocyanates, derivatization is often required for accurate analysis. astm.orgdiva-portal.org Developing more reliable and comprehensive analytical methods is a key research priority to ensure accurate exposure assessment and quality control. nih.govtandfonline.com

Combining these powerful tools—designing molecules with computational methods, synthesizing them with advanced techniques like flow chemistry, and characterizing them with sophisticated analytical instruments—creates a powerful research cycle. This integrated strategy will be instrumental in unlocking the full potential of this compound and its derivatives in next-generation materials and applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1186195-31-2 bldpharm.com |

| Molecular Formula | C8H5BrFNO bldpharm.com |

| Molecular Weight | 230.03 g/mol bldpharm.com |

| Boiling Point | 267.8 ± 30.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Flash Point | 115.8 ± 24.6 °C |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acyl azide |

| Carbon dioxide |

| Diisocyanobenzene |

| Methylene diphenyl diisocyanate (MDI) |

| Phosgene |

| Toluene diisocyanate (TDI) |

| Triiodotrifluorobenzene |

| Polyurethane |

| Carbamate (B1207046) |

| Amide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.